5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride
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Overview
Description
5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of both hydroxymethyl and methyl groups on the pyrrolidine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of Hydroxymethyl and Methyl Groups: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, while the methyl group can be added via alkylation.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a fully saturated pyrrolidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-5-methylpyrrolidin-3-ol.
Reduction: Formation of 5-Methylpyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its structural features make it a potential candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It can serve as a scaffold for the design of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in the target molecule. These interactions can lead to changes in the target’s conformation and activity, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)pyrrolidin-3-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methylpyrrolidin-3-ol: Lacks the hydroxymethyl group, which may reduce its potential for hydrogen bonding and functionalization.
Pyrrolidin-3-ol: Lacks both the hydroxymethyl and methyl groups, making it less versatile for chemical modifications.
Uniqueness
5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride is unique due to the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This dual functionality enhances its reactivity and allows for a wide range of chemical transformations. Additionally, the hydrochloride salt form improves its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
5-(hydroxymethyl)-5-methylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(4-8)2-5(9)3-7-6;/h5,7-9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUHYMYNEMJWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031258-53-2 |
Source
|
Record name | 5-(hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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